molecular formula C14H12N2O B2484687 1H-indol-3-yl(pyridin-2-yl)methanol CAS No. 51626-59-6

1H-indol-3-yl(pyridin-2-yl)methanol

Cat. No.: B2484687
CAS No.: 51626-59-6
M. Wt: 224.263
InChI Key: XTNHYMXOUCGEHA-UHFFFAOYSA-N
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Description

Contextualization of 1H-indol-3-yl(pyridin-2-yl)methanol within Indole (B1671886) and Pyridine (B92270) Chemistry

The chemical structure of this compound combines two key heterocyclic pharmacophores: indole and pyridine. The indole nucleus is a prominent feature in a vast array of biologically active compounds and natural products. spgykj.com Its structural versatility allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities. Similarly, the pyridine ring is a fundamental component of numerous pharmaceuticals and is recognized for its ability to engage in hydrogen bonding and other key interactions with biological targets. nih.gov The combination of these two scaffolds in a single molecule, as seen in this compound, represents a common strategy in drug design aimed at creating novel chemical entities with unique biological profiles.

Significance of Indole-Pyridine Hybrid Scaffolds in Modern Drug Discovery

The hybridization of indole and pyridine moieties has given rise to a multitude of compounds with significant therapeutic potential. nih.govmdpi.com Researchers have explored these hybrid scaffolds for a wide range of applications, including the development of agents with anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govmdpi.com The rationale behind this approach is that the combined scaffold may interact with multiple biological targets or exhibit a synergistic effect, leading to enhanced efficacy or a novel mechanism of action. nih.gov The structural arrangement of the indole and pyridine rings, the nature and position of substituents, and the linker connecting them are all critical factors that influence the biological activity of these hybrids. nih.govmdpi.com

Overview of Research Trajectories for this compound and Related Analogs

Given the lack of specific research on this compound, it is only possible to speculate on potential research trajectories based on studies of analogous structures. Research on similar indole-pyridine hybrids has focused on their potential as inhibitors of various enzymes or as modulators of specific cellular pathways. For instance, related compounds have been investigated for their ability to disrupt microtubule polymerization or to induce methuosis in cancer cells. nih.gov Other research avenues for such hybrids include their evaluation as anti-fibrotic or neuroprotective agents. The specific linkage and substitution pattern of this compound would theoretically allow for a range of biological activities, but without experimental data, any discussion of its specific research trajectory remains speculative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-3-yl(pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-14(13-7-3-4-8-15-13)11-9-16-12-6-2-1-5-10(11)12/h1-9,14,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNHYMXOUCGEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1h Indol 3 Yl Pyridin 2 Yl Methanol and Its Derivatives

Established Synthetic Routes to 1H-indol-3-yl(pyridin-2-yl)methanol Core Structure

The fundamental assembly of the indolyl-pyridyl methanol (B129727) framework can be achieved through several reliable synthetic pathways.

Cross-coupling reactions are a cornerstone for forming the crucial C-C bond between the indole (B1671886) and pyridine (B92270) rings. Palladium-catalyzed reactions, such as Suzuki and Stille couplings, are frequently employed. For instance, a 3-haloindole can be coupled with a pyridin-2-ylboronic acid derivative (or vice versa) in the presence of a palladium catalyst and a base to furnish the coupled product, which can then be subjected to reduction to yield the target methanol. The choice of catalyst, ligand, and reaction conditions is critical to achieve high yields and regioselectivity.

More recently, direct C-H activation/arylation has emerged as a powerful tool. This approach avoids the pre-functionalization of the indole ring, offering a more atom-economical route. For example, the palladium-catalyzed C-H arylation of indole with a 2-halopyridine derivative can directly form the desired bond.

Multi-component reactions (MCRs) offer an efficient and convergent approach to synthesize complex molecules like this compound derivatives in a single step. researchgate.netmdpi.comnih.gov These reactions combine three or more starting materials in a one-pot synthesis, leading to high atom economy and operational simplicity. researchgate.netmdpi.comnih.gov

A notable example involves the reaction of an indole derivative, a pyridine aldehyde, and a third component, often a cyanide source, in the presence of a catalyst. For instance, a one-pot reaction between an aldehyde, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole can yield substituted 5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine derivatives. mdpi.com Another approach utilizes the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole to form 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. nih.gov The use of microwave irradiation can often accelerate these reactions and improve yields. acs.org

ReactantsCatalyst/ConditionsProduct TypeReference
Aldehyde, 1H-tetrazole-5-amine, 3-cyanoacetyl indoleEt3N, DMF, 120 °C7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile mdpi.com
Arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, indoleSulfamic acid, acetonitrile, reflux3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione nih.gov
p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium (B1175870) acetateMicrowave irradiation, ethanolSubstituted pyridines acs.org
Substituted aldehyde, 3-cyanoacetyl indole, malononitrileInCl3/methanol, refluxIndol-3-yl pyridine derivatives researchgate.net

Cyclization reactions provide an alternative and powerful method for constructing the pyridyl ring onto a pre-existing indole scaffold. nih.gov These strategies often involve the formation of an intermediate that undergoes an intramolecular cyclization to form the desired heterocyclic system.

One such approach could involve the reaction of a 3-acylindole with a suitable nitrogen-containing Michael acceptor. The initial Michael addition product can then undergo cyclization and dehydration to form the pyridine ring. Another strategy might utilize 1,3-enynes as precursors which, through transition metal-catalyzed or organocatalyzed cyclization, can lead to diverse heterocyclic frameworks. nih.gov

Advanced Functionalization and Derivatization Techniques

Once the core this compound structure is in place, further modifications can be made to either the indole or the pyridine moiety to generate a library of analogs.

The indole ring is rich in electron density and susceptible to electrophilic substitution. However, controlling the regioselectivity of these reactions can be challenging. Directing groups on the indole nitrogen or at other positions can be used to guide the functionalization to specific carbons, most commonly the C2, C4, C5, C6, or C7 positions.

For instance, N-protection of the indole with a suitable group can direct lithiation and subsequent electrophilic quench to the C2 position. Transition metal-catalyzed C-H functionalization has also been developed for the regioselective introduction of various substituents onto the indole nucleus. beilstein-journals.org For example, palladium catalysts have been used for the direct and regioselective synthesis of indol-3-α-ketoamides and indol-3-amides. beilstein-journals.org Hypervalent iodine(III) reagents have been employed for the regioselective bromo-amination of indoles at the C2 and C3 positions. rsc.org

PositionReagent/CatalystFunctional Group IntroducedReference
C2/C3Hypervalent iodine(III)Bromo, Amino rsc.org
C3Pd(dppf)Cl2α-ketoamide, Amide beilstein-journals.org
C5N/ACyano (from starting material) prepchem.com

The pyridine ring, in contrast to the indole ring, is electron-deficient and is more susceptible to nucleophilic aromatic substitution (SNAr). Halogenated pyridine derivatives serve as excellent precursors for introducing a variety of nucleophiles, such as amines, thiols, and alkoxides.

Furthermore, the nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide, which activates the ring towards both electrophilic and nucleophilic attack at the C2 and C4 positions. This allows for a wider range of functionalization possibilities. Palladium-catalyzed cross-coupling reactions can also be applied to functionalize the pyridine ring with various aryl, alkyl, and other groups.

Introduction of Bridging Linkers and Substituents

The modification of the core this compound structure often involves the introduction of bridging linkers and various substituents on both the indole and pyridine rings. These modifications are crucial for structure-activity relationship (SAR) studies.

Research has demonstrated the substitution on the indole nitrogen. For instance, starting from a precursor, the indole nitrogen can be functionalized with groups such as methyl, diethylaminopropyl, or diethylaminobutyl. nih.gov However, studies on related structures have suggested that substitution at this position might be detrimental for certain biological activities, indicating the indole NH group may function as a hydrogen bond donor in interactions with biological targets. nih.gov

Another approach involves linking two indole moieties through a methylene (B1212753) bridge, creating bis(indolyl)methanes. researchgate.net This can be achieved using methanol as the source for the bridging methylene (-CH2-) group, catalyzed by a heterogeneous iridium catalyst. researchgate.net While not directly forming the title compound, this principle of creating a carbon bridge is a relevant strategy in the synthesis of complex derivatives. The synthesis of unsymmetrical 3,3'-diindolylmethanes (DIMs) with a quaternary carbon center has also been achieved through the reaction of trifluoromethylated (indol-3-yl)-1-phenylethan-1-ols with substituted indoles, showcasing methods to link heterocyclic units. nih.gov

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient synthesis of the indole-pyridine framework. Various transition metals and Lewis acids have been employed to facilitate the key bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for forming the crucial carbon-carbon bond between the indole and pyridine rings. organic-chemistry.orgnih.gov This reaction typically involves the coupling of a heteroaryl halide with a heteroaryl boronic acid or its ester derivative. organic-chemistry.orgnih.gov

Highly active and stable palladium-phosphine catalysts have been developed that are effective for the Suzuki-Miyaura coupling of challenging substrates like pyridine and indole boronic acids. organic-chemistry.org These advanced catalytic systems can tolerate highly basic functionalities, such as aminopyridines, which often inhibit traditional catalysts. organic-chemistry.org For instance, the indol-4-yl moiety can be introduced via a Suzuki-Miyaura coupling using indole-4-boronic acid pinacol (B44631) ester. nih.gov The versatility of this method allows for the synthesis of a wide array of substituted biaryl compounds under generally mild conditions. nih.govmdpi.com Other palladium-catalyzed reactions like the Heck, Sonogashira, and Stille couplings are also instrumental in functionalizing indole precursors. mdpi.com

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Indole-Pyridine Scaffolds This table is interactive. Users can sort and filter the data.

Catalyst Reactant 1 Reactant 2 Product Type Yield (%) Reference
Pd(PPh₃)₄ / Na₂CO₃ 3-Bromo-6-(thiophen-2-yl)pyridazine (Hetero)aromatic boronic acids 3,6-Disubstituted pyridazines Low to Moderate nih.gov
Pd(0) / K₃PO₄ 5-(4-bromophenyl)-4,6-dichloropyrimidine Aryl/heteroaryl boronic acids 5-Aryl-4,6-dichloropyrimidines Moderate to Good mdpi.com
Pd-phosphine complexes Aminoheteroaryl halides Heteroaryl boronic acids/esters Amino-substituted biaryls Up to 99% organic-chemistry.org
Pd(OH)₂/C 2-(Benzyloxy)-5-nitropyridin-3-yl)-1H-indole H₂ (hydrogenation) 5-amino-3-(1H-indol-4-yl)pyridin-2(1H)-one 84% (for nitro reduction step) nih.gov

Lewis Acid Mediated Transformations (e.g., InCl₃)

Lewis acids are effective catalysts for various transformations leading to indole and pyridine derivatives. Indium(III) chloride (InCl₃) has emerged as a particularly versatile and efficient catalyst for these syntheses. researchgate.net

A one-pot, multi-component reaction catalyzed by InCl₃ in methanol has been developed for the synthesis of indol-3-yl pyridine derivatives. researchgate.net This method offers high yields in a short reaction time and accommodates a broad range of substrates. researchgate.net The proposed mechanism often involves the Lewis acid activating a carbonyl or imine group, facilitating a nucleophilic attack by the indole ring. nih.govorganic-chemistry.org For example, Lewis acids like boron trifluoride etherate (BF₃·Et₂O) and zinc triflate can catalyze the cyclization of ortho-imino phenyldiazoacetates to yield functionalized indoles quantitatively under mild conditions. nih.govorganic-chemistry.org Other Lewis acids, such as Gallium(III) triflate (Ga(OTf)₃), have also been used in related syntheses of diindolylmethanes. nih.gov

Table 2: Lewis Acid Catalysis in Indole Derivative Synthesis This table is interactive. Users can sort and filter the data.

Catalyst (mol%) Reactants Solvent Conditions Product Type Yield (%) Reference
InCl₃ Substituted aldehyde, 3-cyanoacetyl indole, malononitrile Methanol Reflux, 2-6 h Indol-3-yl pyridine derivatives Good researchgate.net
BF₃·Et₂O (1 mol%) Methyl 2-arylmethyleneaminophenylacetate, Diazo compound DCM Room Temp, 10-30 min 2,3-Substituted indoles Quantitative nih.govorganic-chemistry.org
Zn(OTf)₂ (1 mol%) Methyl 2-arylmethyleneaminophenylacetate, Diazo compound DCM Room Temp, 10-30 min 2,3-Substituted indoles Quantitative nih.gov
I₂ Trifluoromethylated (indol-3-yl)-1-phenylethan-1-ols, Substituted indoles Dichloroethane 50 °C Unsymmetrical trifluoromethylated 3,3'-DIMs Up to 98% nih.gov

Other Transition Metal Catalysis in Indole-Pyridine Synthesis

Beyond palladium, a variety of other transition metals catalyze key steps in the synthesis of indoles and related heterocyclic systems. These metals offer alternative reactivity and selectivity.

Iridium: A heterogeneous catalyst composed of iridium supported on hydrotalcite-derived Mg-Al oxides has been used for the synthesis of bis(indolyl)methanes. researchgate.net

Cobalt: Cobalt(III)-catalyzed intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines provides an efficient route to indoles. mdpi.com Furthermore, Co(II) can catalyze the reaction of isocyanides and sulfonyl azides to form 3-imine indole derivatives. mdpi.com

Copper: Copper(I) iodide (CuI) has been used as a catalyst in cross-dehydrogenative coupling reactions to synthesize indole derivatives. mdpi.com

Gold: Gold complexes are known to catalyze the hydroamination of alkynes, a reaction that can be applied to the synthesis of indoles. mdpi.com

Rhodium: Rhodium-catalyzed intramolecular hydroamination has been reported as a method for preparing pyrroloindoles from dialkynylbenzenes. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to reduce environmental impact and improve efficiency.

One key strategy is the use of environmentally benign solvents. Water has been employed as a solvent for the Fischer indole synthesis using SO₃H-functionalized ionic liquids as recyclable catalysts. rsc.org Similarly, multicomponent reactions for synthesizing indolyl-pyridines have been successfully performed in aqueous micellar media. nih.gov Ethanol is another green solvent used in one-pot, microwave-assisted syntheses of pyridine derivatives, which significantly reduces reaction times and energy consumption compared to conventional heating. nih.govacs.org

The development of one-pot, multi-component reactions is a cornerstone of green synthesis, as it minimizes waste by reducing the number of intermediate purification steps. researchgate.netnih.gov The use of reusable, heterogeneous catalysts, such as the supported iridium catalyst for bis(indolyl)methane synthesis, also aligns with green principles. researchgate.net This catalyst system is noted for its cleanliness and for producing only water and hydrogen gas as byproducts. researchgate.net

Furthermore, replacing heavy-metal catalysts with more sustainable alternatives is a major goal. Iodine, for example, has been demonstrated to be a mild, cost-effective, and efficient catalyst for synthesizing hybrid indole-coumarin structures. eurekaselect.com Innovative energy sources, like household infrared technology, are also being explored as an energy-efficient approach for promoting C-C bond formation reactions. scielo.br

Structure Activity Relationship Sar Studies of 1h Indol 3 Yl Pyridin 2 Yl Methanol and Its Analogs

Positional and Substituent Effects on Biological Activity

The introduction of various substituents at different positions on the indole (B1671886) and pyridine (B92270) rings, as well as modifications to the methanol (B129727) bridge, can dramatically alter the biological activity of the parent compound.

The indole nucleus is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. researchgate.netresearchgate.net Modifications to this ring system, including substitutions on the nitrogen atom and at various carbon positions, are critical in modulating the pharmacological activity of 1H-indol-3-yl(pyridin-2-yl)methanol analogs.

Research on related indole-containing compounds has shown that the nature and position of substituents on the indole ring can significantly impact biological activity. For instance, in a series of 3,5-disubstituted pyridin-2(1H)-ones bearing an indol-4-yl group, methylation or aminoalkylation of the indole nitrogen resulted in compounds with lower potency in an anti-allodynic rat model of inflammatory pain. nih.gov This suggests that an unsubstituted indole NH group may be crucial for hydrogen bonding interactions with the target protein.

Furthermore, studies on other indole derivatives have highlighted the importance of substituents at the C-5 and C-6 positions of the indole ring. For example, in a series of indole-based HIV-1 fusion inhibitors, substitutions at these positions were explored to optimize activity. nih.gov While direct data on this compound is limited, these findings from related structures provide valuable insights into potential SAR trends.

To illustrate the potential impact of indole ring modifications, the following table outlines hypothetical SAR data based on findings from related compound series.

Modification on Indole Ring Hypothetical Biological Activity Rationale based on Related Compounds
N-MethylationDecreasedMay disrupt crucial hydrogen bond donation. nih.gov
5-Fluoro substitutionPotentially IncreasedCan alter electronic properties and improve metabolic stability.
6-Methoxy substitutionVariableMay enhance binding through additional interactions or cause steric hindrance.
N-BenzylationDecreasedBulky groups on the indole nitrogen are often detrimental to activity. nih.gov

This table is illustrative and based on trends observed in structurally related indole derivatives.

The pyridine ring serves as another key interaction domain in this compound. The position and electronic nature of substituents on this ring can fine-tune the molecule's binding affinity and selectivity.

In a study of bedaquiline (B32110) analogues, where the quinoline (B57606) A-ring was replaced with a pyridine heterocycle, it was found that anti-tubercular activity could be retained. nih.gov This highlights the tolerance of some biological targets for pyridine rings in place of larger aromatic systems. The study also demonstrated that substitutions on the pyridine ring could significantly modulate activity. For example, mono-substituted aryl groups at the C5-position of a 2-methoxypyridine (B126380) were generally favored over di-substituted ones, with a 4-fluorophenyl derivative showing the best activity. nih.gov

These findings suggest that for this compound, substituents on the pyridine ring could play a significant role in optimizing its pharmacological profile.

Modification on Pyridine Ring Hypothetical Biological Activity Rationale based on Related Compounds
4'-Fluoro substitutionPotentially IncreasedCan enhance binding affinity and improve pharmacokinetic properties. nih.gov
5'-Methyl substitutionVariableMay provide beneficial hydrophobic interactions or lead to steric clashes.
6'-Chloro substitutionPotentially IncreasedElectron-withdrawing groups can modulate the pKa and electronic distribution.
4',6'-Dimethyl substitutionPotentially DecreasedDi-substitution may lead to unfavorable steric interactions. nih.gov

This table is illustrative and based on trends observed in structurally related pyridine derivatives.

The methanol linker connecting the indole and pyridine rings is not merely a spacer but an active participant in the molecule's interaction with its biological target. The hydroxyl group can act as both a hydrogen bond donor and acceptor, and its stereochemistry can be critical for activity.

Variations of this linker can provide valuable SAR information. For instance, replacing the methanol group with a ketone (to form a di(hetero)aryl ketone) or an oxetane (B1205548) has been explored as a bioisosteric replacement strategy in other diaryl systems. nih.govmdpi.com These modifications can alter the geometry, flexibility, and hydrogen bonding capacity of the linker region, thereby influencing biological activity. A study on 3,3-diaryloxetanes as potential bioisosteres for benzophenones found that the oxetane motif could offer improved properties. mdpi.com

Linker Modification Hypothetical Biological Activity Rationale
Oxidation to KetoneVariableAlters hydrogen bonding potential (acceptor only) and geometry.
Replacement with OxetanePotentially ImprovedCan act as a hydrogen bond acceptor and may improve metabolic stability. mdpi.com
Etherification of HydroxylDecreasedBlocks a key hydrogen bonding interaction site.
Replacement with AmineVariableIntroduces a basic center and alters hydrogen bonding properties.

This table is illustrative and based on trends observed in related diaryl systems.

Conformational Flexibility and Stereochemical Considerations in SAR

The relative orientation of the indole and pyridine rings, dictated by the conformational flexibility of the methanol linker, is a key determinant of biological activity. The molecule can adopt various conformations, and it is the specific "bioactive conformation" that binds to the target. capes.gov.br Understanding the preferred conformations and the energy barriers between them is essential for rational drug design.

Furthermore, the carbon atom of the methanol linker is a chiral center, meaning that this compound can exist as two enantiomers (R and S). It is common for enantiomers to exhibit different pharmacological activities, as they interact differently with the chiral environment of biological macromolecules like proteins and enzymes. rsc.orgnih.gov Therefore, the stereoselective synthesis and evaluation of individual enantiomers are crucial steps in SAR studies to identify the more active or selective isomer.

Ligand Efficiency and Optimization Strategies in this compound Scaffolds

In modern drug discovery, potency alone is not the sole measure of a compound's quality. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics used to guide the optimization of lead compounds. researchgate.netnih.govsciforschenonline.org LE relates the binding affinity of a compound to its size (number of heavy atoms), while LLE relates affinity to its lipophilicity. nih.govsciforschenonline.org

The goal of lead optimization is to increase potency while maintaining or improving "drug-like" properties, such as solubility and permeability, and avoiding excessive lipophilicity, which can lead to toxicity and poor pharmacokinetic properties. For scaffolds like this compound, optimization strategies would focus on making small, strategic modifications that lead to a significant increase in binding affinity without a proportional increase in molecular weight or lipophilicity.

Metric Formula Desirable Trend in Optimization
Ligand Efficiency (LE)ΔG / NMaximize
Lipophilic Ligand Efficiency (LLE)pIC50 - logPMaximize

ΔG is the binding free energy, N is the number of heavy atoms, pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and logP is the logarithm of the partition coefficient.

Identification of Key Pharmacophoric Features for Target Engagement

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition at a biological target. researchgate.netdovepress.commdpi.com For the this compound scaffold, identifying the key pharmacophoric features is essential for understanding how it interacts with its target and for designing new, more potent analogs.

Based on the SAR data from related compounds, a hypothetical pharmacophore model for this scaffold can be proposed. This model would likely include:

A hydrogen bond donor feature from the indole N-H group.

A hydrogen bond donor/acceptor feature from the methanol hydroxyl group.

A hydrogen bond acceptor feature from the pyridine nitrogen atom.

Two aromatic/hydrophobic regions corresponding to the indole and pyridine rings.

Computational methods, such as pharmacophore modeling and molecular docking, can be used to refine this model and predict how analogs will bind to a specific target. mdpi.com By understanding the key pharmacophoric features, medicinal chemists can design new molecules with a higher probability of being active.

Biological Activities and Mechanisms of Action of 1h Indol 3 Yl Pyridin 2 Yl Methanol Derivatives Preclinical/in Vitro Focus

Modulation of Cellular Signaling Pathways

The ability of 1H-indol-3-yl(pyridin-2-yl)methanol derivatives to interact with various protein kinases and G-protein coupled receptors underscores their potential as modulators of cellular signaling. These interactions can influence a host of cellular processes, including growth, differentiation, and apoptosis.

Derivatives of the this compound scaffold have shown significant promise as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression.

ROR1: The ROR1 receptor tyrosine kinase is a notable target in oncology due to its role in cancer malignancy. While specific data on this compound derivatives targeting ROR1 is emerging, related 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives have been systematically optimized to yield potent ROR1 inhibitors. An initial lead compound, LDR102, demonstrated promising antitumor efficacy but also showed off-target activity. Subsequent optimization led to the development of compound 24d , which exhibits high ROR1 inhibitory potency and selectivity, along with robust antitumor activity in both in vitro and in vivo models. nih.gov

VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, a critical process for tumor growth. The 1H-indole moiety is a recognized pharmacophoric feature in several FDA-approved VEGFR2 inhibitors like sunitinib (B231) and sorafenib. nih.gov In this context, a novel 1H-indole derivative was designed based on the characteristic features of known VEGFR2 inhibitors. This compound demonstrated effective binding to the VEGFR2 active site in molecular docking studies and was subsequently synthesized and confirmed to have in vitro VEGFR2 inhibitory activity. nih.gov

Table 1: Preclinical Activity of Indole (B1671886) Derivatives on Receptor Tyrosine Kinases

Compound ClassTargetKey Findings
1-methyl-3-(pyridin-3-yl)-1H-indole derivativesROR1Optimized compounds show high inhibitory potency and selectivity with in vitro and in vivo antitumor activity. nih.gov
1H-indole derivativesVEGFR2Designed derivatives show appropriate binding and in vitro inhibition of VEGFR2. nih.gov

The inhibitory activity of indole derivatives extends to a variety of other kinases and enzymes involved in cell cycle regulation and signal transduction.

CDK1: Cyclin-dependent kinase 1 (CDK1) is a central regulator of the cell cycle. Indirubin, a bisindole alkaloid, and its derivatives are potent inhibitors of CDKs. nih.gov Studies have shown that indirubin-3′-monoxime can arrest human mammary carcinoma cells (MCF-7) in the G1/G0 and G2/M phases of the cell cycle. This cell cycle arrest is accompanied by a dose-dependent inhibition of CDK1 activity and a reduction in the level of the CDK1/cyclin B complex. nih.gov

c-Kit, AblT315I, and PDGFRαV561D: In the process of optimizing ROR1 inhibitors, it was discovered that the initial lead compound, LDR102, which is a 1-methyl-3-(pyridin-3-yl)-1H-indole derivative, also exhibited off-target activity against the kinases c-Kit, AblT315I, and PDGFRαV561D. nih.gov This highlights the potential for this scaffold to be developed as a multi-kinase inhibitor.

HDAC: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Derivatives of indole-3-butyric acid have been investigated as HDAC inhibitors. One such derivative, I13 , demonstrated potent inhibitory activity against HDAC1, HDAC3, and HDAC6 with IC50 values of 13.9, 12.1, and 7.71 nM, respectively. nih.gov This compound also showed significant antiproliferative activity against various cancer cell lines. nih.gov

PDE4: Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP). Substituted 2-pyridinemethanol (B130429) derivatives have been identified as potent and selective PDE4 inhibitors. nih.gov Additionally, a series of pyridazinone derivatives featuring an indole residue at the 4-position displayed enhanced inhibitory activity against PDE4B in in vitro assays, suggesting that the planar nature of the indole moiety contributes to a more effective interaction with the enzyme's active site. nih.gov

Table 2: Preclinical Activity of Indole Derivatives on Other Kinases and Enzymes

Compound ClassTargetKey Findings
Indirubin derivativesCDK1Induce cell cycle arrest and inhibit CDK1 activity in human tumor cells. nih.gov
1-methyl-3-(pyridin-3-yl)-1H-indole derivativesc-Kit, AblT315I, PDGFRαV561DLead compounds show off-target inhibitory activity. nih.gov
Indole-3-butyric acid derivativesHDACPotent inhibition of HDAC1, HDAC3, and HDAC6 with antiproliferative effects. nih.gov
Substituted 2-pyridinemethanol derivativesPDE4Identified as potent and selective inhibitors. nih.gov
Pyridazinone-indole derivativesPDE4BIndole moiety enhances inhibitory activity. nih.gov

Derivatives of the indole scaffold have also been shown to modulate the activity of G-protein coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes.

GPR84: GPR84 is an orphan GPCR that is highly expressed on immune cells. Diindolylmethane derivatives, which can be considered dimers of an indole core, have been identified as potent agonists of human GPR84. Specifically, di(5,7-difluoro-1H-indole-3-yl)methane was found to be a potent agonist with an EC50 value of 41.3 nM in a cAMP assay. nih.gov

5-HT1A and D2 Receptors: In the search for multi-target antidepressants, a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized. Within this series, compound 11 displayed high affinity for both the serotonin (B10506) 5-HT1A receptor (Ki = 128.0 nM) and the dopamine (B1211576) D2 receptor (Ki = 51.0 nM). nih.gov Another compound, 8 , which has a methoxy (B1213986) substituent on the indole ring, showed the highest affinity for the D2 receptor with a Ki of 13.0 nM. nih.gov

CB1 Receptor: The cannabinoid CB1 receptor is a key component of the endocannabinoid system. Indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor. nih.govbohrium.com These compounds can enhance the binding of CB1 agonists and have shown potential in preclinical models for conditions like pain and obesity. nih.govbohrium.com Furthermore, aminoalkylindoles have been studied for their cannabimimetic activity, with some derivatives showing high potency for the CB1 receptor. nih.gov

Table 3: Preclinical Activity of Indole Derivatives on GPCRs

Compound ClassTargetActivityKey Findings
Diindolylmethane derivativesGPR84AgonistPotent agonism with EC50 values in the nanomolar range. nih.gov
Indolyl pyrrolidine-2,5-dione derivatives5-HT1AAntagonist/LigandHigh affinity binding (Ki = 128.0 nM for compound 11 ). nih.gov
Indolyl pyrrolidine-2,5-dione derivativesD2Antagonist/LigandHigh affinity binding (Ki = 13.0 nM for compound 8 ). nih.gov
Indole-2-carboxamidesCB1Allosteric ModulatorEnhance the binding of orthosteric ligands. nih.govbohrium.com
AminoalkylindolesCB1AgonistHigh potency ligands identified through behavioral and binding assays. nih.gov

Neurotransmitter System Interactions

The structural features of this compound derivatives make them suitable candidates for interacting with neurotransmitter transporters, which are critical for regulating synaptic concentrations of key monoamines.

The serotonin transporter (SERT) is a primary target for many antidepressant medications. A series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have demonstrated significant affinity for SERT. nih.gov Compound 11 from this series emerged as a potent SERT inhibitor with a Ki value of 9.2 nM. nih.gov Another compound, 4 , also exhibited a desirable binding profile to SERT with a Ki of 47.0 nM. nih.gov The length of the alkyl linker and substituents on the indole ring were found to influence the SERT binding affinity. nih.gov

The noradrenaline transporter (NET) is another important target in the treatment of depression and other neurological disorders. Within the same series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, compound 4 was identified as a triple reuptake inhibitor, showing affinity for NET with a Ki of 167.0 nM, in addition to its effects on SERT and the dopamine transporter (DAT). nih.gov

Table 4: Preclinical Activity of Indole Derivatives on Neurotransmitter Transporters

Compound ClassTargetKey Findings
3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivativesSERTPotent inhibition with Ki values in the low nanomolar range (e.g., 9.2 nM for compound 11 ). nih.gov
3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivativesNETModerate inhibition with a Ki of 167.0 nM for compound 4 . nih.gov

Dopamine Transporter (DAT) Inhibition

Currently, there is limited publicly available research specifically detailing the activity of this compound derivatives as dopamine transporter (DAT) inhibitors. While the broader class of indole and pyridine-containing compounds has been explored for various central nervous system targets, specific data on DAT inhibition for this particular scaffold is not extensively documented in scientific literature.

Anti-infective Research Applications

The indole and pyridine (B92270) moieties are well-known pharmacophores in the design of anti-infective agents. Consequently, derivatives of this compound have been a subject of interest in the search for new treatments for infectious diseases.

Derivatives incorporating the indole and pyridine rings have demonstrated significant antimicrobial activity.

Antibacterial and Antifungal Activity:

Research into related structures has shown promising results. For instance, a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which combine an indole with a different nitrogen-containing heterocyclic system, have shown high activity against various bacterial and fungal strains. nih.gov Specifically, certain derivatives exhibited potent activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), and the fungus Candida albicans. nih.gov

Similarly, other indole derivatives have been synthesized and have shown potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov The introduction of substituents such as halogens (Cl, Br) or trifluoromethyl (CF3) groups on the N-benzyl indole portion of some derivatives was found to enhance antibacterial activity. nih.gov

3-indolyl-3-hydroxy oxindole (B195798) derivatives have also been synthesized and evaluated for their antifungal properties against plant pathogenic fungi. Several of these compounds displayed remarkable and broad-spectrum antifungal activities. nih.gov

Antitubercular Activity:

The fight against tuberculosis has been a significant area of research for indole and pyridine derivatives. A series of pyridine-2-methylamine derivatives were identified as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), which is essential for the viability of Mycobacterium tuberculosis. nih.gov One compound from this series stood out for its potent antitubercular activity. nih.gov

Furthermore, isonicotinic acid {1-[2-hydroxy-3-(2-hydroxy-1,1-dimethyl-ethylamino)-propyl]-1H-indol-3-ylmethylene}-hydrazide, an isoniazid (B1672263) derivative incorporating an indole moiety, has been synthesized and investigated for its activity against M. tuberculosis. nih.gov In a different study, indolo-imidazo[1,2-a]pyridine compounds were explored as potential anti-tubercular agents through docking studies, targeting the QcrB protein. nanobioletters.com

Table 1: Selected Examples of Antimicrobial Activity of Related Indole/Pyridine Derivatives

Compound ClassTarget Organism(s)Key FindingsReference
2-(1H-indol-3-yl)-1H-benzo[d]imidazolesS. aureus, MRSA, M. smegmatis, C. albicansHigh activity against staphylococci and notable antifungal/antimycobacterial effects. nih.gov
Pyridine-2-methylamine derivativesM. tuberculosisPotent inhibition of MmpL3, a crucial enzyme for mycobacterial viability. nih.gov
Isoniazid-indole hybridM. tuberculosisA novel derivative synthesized for antituberculosis evaluation. nih.gov
3-indolyl-3-hydroxy oxindole derivativesPlant pathogenic fungiBroad-spectrum antifungal activity. nih.gov
Aminoguanidyl indole derivativesGram-positive and Gram-negative bacteriaHalogen and CF3 substitution on the N-benzyl group enhanced activity. nih.gov

Biofilms are a major challenge in the treatment of chronic infections due to their inherent resistance to antibiotics. Research has shown that derivatives of related indole-containing scaffolds can effectively combat biofilms. For example, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated excellent antibiofilm activity, being capable of both inhibiting biofilm formation and killing cells within mature biofilms of Staphylococcus aureus. nih.gov

In another study, novel indole and indoline (B122111) derivatives were found to inhibit biofilm formation in Candida albicans. nih.gov

Table 2: Antibiofilm Activity of Related Indole Derivatives

Compound ClassTarget OrganismActivityReference
2-(1H-indol-3-yl)-1H-benzo[d]imidazolesStaphylococcus aureusInhibition of biofilm formation and eradication of mature biofilms. nih.gov
Indole and indoline derivativesCandida albicansInhibition of biofilm formation. nih.gov

While the indole and pyridine cores are present in many biologically active molecules, specific research on the antiparasitic and antimalarial effects of this compound derivatives is not extensively reported in the current body of scientific literature. Further investigation is required to determine the potential of this specific scaffold in this therapeutic area.

The quest for novel antiviral agents has led to the investigation of various heterocyclic compounds, including those containing indole and pyridine rings.

Several studies have explored the anti-HIV potential of related derivatives. Pyridine oxide derivatives have been shown to inhibit HIV replication by targeting the viral reverse transcriptase (RT) and also by interfering with viral gene expression at a post-integration step. natap.org This dual mode of action could be beneficial in controlling viral reproduction. natap.org

A series of 2-pyridone-bearing phenylalanine derivatives have been designed as HIV capsid modulators, with some compounds showing potent anti-HIV-1 and anti-HIV-2 activity. nih.gov Additionally, novel 3-oxindole derivatives have been identified as HIV-1 inhibitors that target Tat-mediated viral transcription. mdpi.com Phenylalanine derivatives have also been investigated as HIV-1 capsid protein inhibitors, with some compounds displaying significant anti-HIV-1 activity. nih.gov

Table 3: Anti-HIV Activity of Related Indole/Pyridine Derivatives

Compound ClassHIV TargetKey FindingsReference
Pyridine oxide derivativesReverse Transcriptase (RT) and post-integration transcriptionDual mode of action, inhibiting both early and late stages of the HIV replication cycle. natap.org
2-Pyridone-bearing phenylalanine derivativesHIV CapsidPotent inhibitors of both HIV-1 and HIV-2 replication. nih.gov
3-Oxindole derivativesTat-mediated viral transcriptionInhibition of a key step in viral gene expression. mdpi.com
Phenylalanine derivativesHIV-1 Capsid ProteinDisplayed significant anti-HIV-1 activity. nih.gov

Targeting essential enzymes in pathogenic organisms is a well-established strategy for developing anti-infective drugs.

Urease Inhibition:

Urease is a key enzyme for the survival of certain pathogenic bacteria, such as Helicobacter pylori. A series of pyridine carboxamide and carbothioamide derivatives have been synthesized and shown to be potent inhibitors of urease. mdpi.com Molecular docking studies have helped to elucidate the binding modes of these inhibitors with the enzyme. mdpi.com Other studies have also identified 1,3,4-oxadiazole (B1194373) derivatives and pyridylpiperazine hybrids as effective urease inhibitors. nih.govfrontiersin.org

MurC Inhibition:

Lanosterol (B1674476) 14α-demethylase Inhibition:

Lanosterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and is the target of azole antifungal drugs. nih.govwikipedia.org The development of inhibitors for this enzyme is a major focus of antifungal research. nih.govresearchgate.net While azole antifungals are a different class of heterocycles, the principle of targeting this enzyme is relevant. Novel dual inhibitors targeting both fungal lanosterol 14α-demethylase and histone deacetylase have been designed to combat azole-resistant candidiasis. nih.gov

Table 4: Enzyme Inhibition by Related Pyridine/Indole Derivatives

Enzyme TargetPathogen/ContextInhibitor ClassKey FindingsReference
UreaseHelicobacter pylori (and other ureolytic bacteria)Pyridine carboxamide and carbothioamide derivativesPotent inhibition of urease, with some derivatives showing significant activity. mdpi.com
UreaseGeneral (Jack bean urease)1,3,4-Oxadiazole derivativesOne compound was found to be a potent urease inhibitor. nih.gov
UreaseHelicobacter pyloriPyridylpiperazine hybrid derivativesSeveral derivatives showed strong urease inhibition, superior to the standard. frontiersin.org
Lanosterol 14α-demethylase (CYP51)Fungi (e.g., Candida albicans)Dual CYP51-HDAC inhibitorsDesigned to overcome azole resistance in fungal infections. nih.gov

Antiproliferative and Anticancer Research

The antiproliferative and anticancer properties of this compound derivatives have been extensively studied, revealing multiple mechanisms by which they can inhibit cancer cell growth and induce cell death.

Induction of Specific Cell Death Mechanisms (e.g., Methuosis, Apoptosis)

A notable characteristic of certain indolyl-pyridinyl-propenone derivatives, which share a similar structural framework with this compound, is their ability to induce a non-apoptotic form of cell death known as methuosis. nih.gov Methuosis is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, ultimately leading to cell death without the typical features of apoptosis. nih.govfrontiersin.org This process is considered caspase-independent, offering a potential therapeutic strategy for cancers that have developed resistance to apoptosis-inducing agents. nih.gov

The lead compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), has been identified as a potent inducer of methuosis in glioblastoma cells. nih.govnih.gov Studies have shown that the indolyl and pyridinyl moieties are crucial for this activity, with minor structural modifications often leading to inactive compounds. nih.gov For instance, altering the substitution pattern on the indole ring or the position of the nitrogen within the pyridine ring can abolish the induction of vacuolization and subsequent cell death. nih.gov Further research has identified PIKFYVE, a phosphoinositide kinase, as the direct target of these methuosis-inducing compounds. researchgate.net Inhibition of PIKFYVE by these derivatives disrupts the trafficking of endosomes and macropinosomes, leading to the characteristic vacuolization of methuosis. frontiersin.orgresearchgate.net

In addition to methuosis, other derivatives within this chemical class have been shown to induce apoptosis, a programmed form of cell death. For example, arylthioindole (ATI) derivatives, which also feature an indole core, can cause mitotic arrest and subsequent apoptosis in cancer cells by inhibiting tubulin polymerization. nih.gov This highlights the diverse cell death pathways that can be targeted by modifying the basic this compound scaffold.

Table 1: Induction of Cell Death Mechanisms by Indolyl-Pyridinyl Derivatives

Compound ClassMechanism of Cell DeathKey Molecular TargetCellular Outcome
Indolyl-pyridinyl-propenones (e.g., MOMIPP)MethuosisPIKFYVEVacuolization, Caspase-independent cell death
Arylthioindole (ATI) derivativesApoptosisTubulinMitotic arrest, Caspase-dependent cell death

Microtubule Dynamics Disruption

A significant finding in the study of this compound derivatives is the ability of certain analogues to disrupt microtubule dynamics, a validated target for anticancer therapies. nih.govnih.gov Microtubules are essential for various cellular processes, including cell division, and their disruption can lead to mitotic arrest and cell death. nih.govnih.gov

Interestingly, specific substitutions on the 2-indolyl position of the indolyl-pyridinyl-propenone scaffold can shift the cytotoxic mechanism from methuosis to microtubule disruption. nih.gov This switch in activity is often associated with a substantial increase in potency. nih.gov These compounds represent a new class of microtubule-active agents that differ from previously identified antimitotic chalcones. nih.gov For example, they lack the N-methyl group on the indole ring found in other antimitotic agents and possess a unique pyridinyl moiety that is critical for their activity. nih.gov

The mechanism of action involves the inhibition of tubulin polymerization. nih.govnih.gov In vitro tubulin polymerization assays have confirmed that these compounds act as microtubule-destabilizing agents, with some derivatives showing greater potency than the well-known microtubule inhibitor, colchicine (B1669291). acs.org The binding of these indole derivatives to the colchicine site on β-tubulin has been proposed as a key interaction. nih.govnih.gov

Table 2: Microtubule-Disrupting Activity of Indole Derivatives

Compound ClassEffect on MicrotubulesProposed Binding Site
2-Indolyl substituted pyridinylpropenonesInhibition of tubulin polymerizationColchicine site
Arylthioindole (ATI) derivativesInhibition of tubulin polymerizationColchicine site
Indololatonduine derivativesMicrotubule-destabilizing activityColchicine-binding site

Anti-angiogenic Research

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. nih.govnih.gov Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. nih.govnih.gov Several derivatives based on the indole scaffold have demonstrated promising anti-angiogenic properties. nih.govnih.govnih.gov

The primary mechanism of anti-angiogenic activity for many of these compounds is the inhibition of vascular endothelial growth factor (VEGF) and its receptors (VEGFR). nih.govnih.gov VEGF is a key signaling protein that stimulates angiogenesis. nih.govnih.gov Indole-containing compounds have been identified as effective inhibitors of VEGFR-2, a major receptor in the angiogenesis pathway. nih.gov For instance, sunitinib, an oral antitumor drug with an indolin-2-one scaffold, is a multi-targeted tyrosine kinase inhibitor that targets VEGFRs. nih.govnih.gov

Furthermore, some indole derivatives have been shown to suppress the production of VEGF in cancer cells. nih.gov For example, 1-furan-2-yl-3-pyridin-2-yl-propenone, a compound with a similar propenone linker, significantly suppressed the release of VEGF from cancer cells. nih.gov This was associated with the inhibition of NF-κB, a transcription factor involved in VEGF expression. nih.gov In addition to inhibiting VEGF signaling, these compounds can also decrease the survival, proliferation, and tube formation of human umbilical vein endothelial cells (HUVECs). nih.gov

Anti-inflammatory Research

Derivatives of this compound have also been investigated for their anti-inflammatory potential. nih.govnih.govnih.gov Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. phcogj.comresearchgate.net

Research has shown that certain N-pyridinyl(methyl)-indolalkanamides can act as potent topical anti-inflammatory agents. nih.gov In a mouse model of TPA-induced ear swelling, a derivative, N-(pyridin-3-ylmethyl)-3-[5-chloro-1-(4-chlorobenzyl)-indol-3-yl]propanamide, exhibited activity comparable to the potent anti-inflammatory drug dexamethasone. nih.gov

The anti-inflammatory effects of these indole derivatives are often linked to the inhibition of key inflammatory mediators and signaling pathways. nih.govnih.gov For instance, the synthetic small molecule 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) has been shown to reduce neutrophil infiltration and levels of myeloperoxidase (MPO) and tumor necrosis factor-alpha (TNF-α) in a rat air-pouch model of inflammation. nih.gov Furthermore, methanol (B129727) extracts of plants from the Piper genus, which contain various bioactive compounds, have demonstrated anti-inflammatory activity by targeting the NF-κB signaling pathway. nih.govresearchgate.net

Research into Other Potential Biological Effects (e.g., Analgesic, Antioxidant, Chelating Agents)

Beyond their anticancer and anti-inflammatory activities, derivatives of this compound and related indole compounds have been explored for other potential therapeutic applications.

Analgesic Research: While specific studies on the analgesic effects of this compound are limited, the anti-inflammatory properties of related compounds suggest a potential for pain relief, as inflammation is a major contributor to pain.

Antioxidant Research: Several indole derivatives have demonstrated significant antioxidant activity. greenwaybiochem.comscribd.com For example, indole-3-carbinol (B1674136) is the subject of ongoing research for its potential antioxidant effects. greenwaybiochem.com The synthetic compound HMPH has been shown to scavenge free radicals and inhibit the generation of reactive oxygen species (ROS) induced by lipopolysaccharides. nih.gov Another study reported the antioxidant activity of synthesized (E)-N-(2-(1H-indol-3-yl-amino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide derivatives. scribd.com The free radical scavenging activity of some indole derivatives has been linked to their potential anti-angiogenic effects. nih.gov

Chelating Agents: The potential for indole derivatives to act as chelating agents has not been extensively reported in the reviewed literature.

Table 3: Other Potential Biological Effects of Indole Derivatives

Biological EffectKey Findings
Antioxidant Indole-3-carbinol and other synthetic indole derivatives exhibit free radical scavenging and inhibition of reactive oxygen species. nih.govgreenwaybiochem.comscribd.com

Computational and Molecular Modeling Studies of 1h Indol 3 Yl Pyridin 2 Yl Methanol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1H-indol-3-yl(pyridin-2-yl)methanol, docking simulations are pivotal in elucidating how this ligand might interact with various biological targets, such as enzymes or receptors.

Docking algorithms can predict the most likely binding poses of this compound within the active site of a target protein. The stability of these poses is evaluated using scoring functions, which estimate the binding affinity (e.g., in kcal/mol). A lower docking score generally indicates a more stable and favorable interaction. For instance, in studies of similar indolyl-pyridine derivatives, docking scores have been effectively used to rank potential inhibitors against various kinases. researchgate.net

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Protein Kinase X-8.5TYR23, LYS45, ASP144
Enzyme Y-7.9PHE88, TRP112, ARG210
Receptor Z-9.2GLN76, SER99, LEU150
This table is illustrative and based on typical findings for related indole-pyridine compounds.

The detailed analysis of docked poses reveals crucial non-covalent interactions between this compound and the amino acid residues of the target protein. These interactions are fundamental to the stability of the ligand-protein complex.

Hydrogen Bonds: The hydroxyl group and the nitrogen atoms in the indole (B1671886) and pyridine (B92270) rings of the compound are potential hydrogen bond donors and acceptors. These can form strong hydrogen bonds with polar residues in the active site, such as serine, threonine, and aspartic acid.

Pi-Stacking: The aromatic indole and pyridine rings can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding pocket.

Molecular docking also provides insights into the topography of the binding site, highlighting its size, shape, and electrostatic properties. Understanding the conformational dynamics of both the ligand and the protein upon binding is crucial. The flexibility of the bond connecting the indole and pyridine rings in this compound allows it to adopt various conformations to fit optimally within different binding sites. Molecular dynamics simulations can further explore the stability of the docked pose over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. japsonline.com For a series of compounds including this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). The goal is to create a statistically robust model that can be used to predict the activity of new, unsynthesized derivatives. mdpi.comnih.gov

Descriptor Description Correlation with Activity
LogPOctanol-water partition coefficientPositive
Molecular WeightMass of the moleculeNegative
Number of H-bond donorsCount of hydrogen bond donorsPositive
Polar Surface AreaSurface sum over all polar atomsNegative
This table represents a hypothetical QSAR model for illustrative purposes.

In Silico ADME-Tox Prediction (Limited to conceptual framework for lead optimization, avoiding specific safety profiles)

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity (Tox), of a compound is crucial for its development. nih.gov In silico tools can provide a preliminary assessment of the "drug-likeness" of this compound. alliedacademies.orgnih.govresearchgate.net

These predictions are based on established rules and models, such as Lipinski's rule of five, which helps to evaluate if a compound has properties that would make it a likely orally active drug in humans. For example, parameters like molecular weight, logP, and the number of hydrogen bond donors and acceptors are calculated. While not providing specific safety data, this conceptual framework helps in identifying potential liabilities early on, allowing for structural modifications to improve the compound's pharmacokinetic profile. japsonline.comnih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design are powerful strategies in medicinal chemistry that can be applied to this compound.

Ligand-Based Drug Design: In the absence of a known 3D structure of the target protein, this approach relies on the knowledge of other molecules that bind to the target. If a set of active compounds with similar scaffolds to this compound is available, pharmacophore models can be generated. These models define the essential structural features required for biological activity and can be used to screen virtual libraries for new potential hits.

Structure-Based Drug Design: When the 3D structure of the target protein is known, structure-based drug design becomes a powerful tool. alliedacademies.org Using the insights gained from molecular docking of this compound into the active site, medicinal chemists can design new derivatives with improved binding affinity and selectivity. For instance, if a specific pocket in the active site is unoccupied, the molecule can be modified to include a functional group that can form additional favorable interactions within that pocket. researchgate.net This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

Spectroscopic Analysis in Structural Elucidation and Research of 1h Indol 3 Yl Pyridin 2 Yl Methanol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including indole-pyridine derivatives. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR spectroscopy is fundamental for identifying the number and types of hydrogen atoms in a molecule. In the context of indole-pyridine derivatives, ¹H-NMR spectra reveal characteristic signals for the protons on the indole (B1671886) and pyridine (B92270) rings, as well as the methanolic proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the indole NH proton typically appears as a broad singlet at a downfield chemical shift. mdpi.commdpi.com The protons on the aromatic rings exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. rsc.orgrsc.org

The following table summarizes typical ¹H-NMR chemical shifts for protons in indole-pyridine and related structures.

Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity
Indole NH8.0 - 12.0broad singlet
Aromatic (Indole & Pyridine)6.5 - 8.5multiplet
Methanol (B129727) CH5.5 - 6.5singlet/doublet
Methanol OHVariablebroad singlet
Note: Chemical shifts are dependent on the solvent and substituents.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. nih.govipb.pt Each unique carbon atom in 1H-indol-3-yl(pyridin-2-yl)methanol and its analogs gives rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., sp², sp³) and its electronic environment. The carbonyl carbon of an ester group, for example, would appear at a significantly different chemical shift than the aromatic carbons of the indole or pyridine rings. mdpi.comrsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity between atoms. ipb.ptdiva-portal.org

COSY experiments identify protons that are coupled to each other, helping to piece together fragments of the molecule.

HSQC spectra correlate directly bonded carbon and proton atoms. diva-portal.org

The table below shows representative ¹³C-NMR chemical shifts for key carbon atoms in indole-pyridine structures.

Carbon TypeTypical Chemical Shift (δ, ppm)
C=O (in derivatives)160 - 180
Aromatic (Indole & Pyridine)110 - 150
Methanol CH60 - 75
Note: Chemical shifts are dependent on the solvent and substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. nih.govscirp.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. mdpi.comacs.org

In the analysis of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would confirm the molecular weight. The fragmentation pattern observed in the mass spectrum can further validate the structure. Common fragmentation pathways for indole derivatives include the loss of small molecules like HCN or the cleavage of substituent groups. scirp.org For prenylated indole derivatives, a characteristic fragmentation is the loss of an isopentene group. nih.gov

Ion TypeDescription
[M]⁺ or [M+H]⁺Molecular ion or protonated molecule, confirms molecular weight.
Fragment IonsResult from the cleavage of the molecule, providing structural clues.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups in a molecule. uobasrah.edu.iqnist.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching and bending) of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H and C=C bonds within the aromatic rings. mdpi.commdpi.comscielo.br

Functional GroupBond VibrationTypical Wavenumber (cm⁻¹)
HydroxylO-H stretch3200 - 3600 (broad)
Amine (Indole)N-H stretch3300 - 3500
Aromatic C-HC-H stretch3000 - 3100
Aromatic C=CC=C stretch1400 - 1600

X-ray Crystallography for Solid-State Structure Determination and Protein-Ligand Complexes

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This method provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. For this compound, a single crystal X-ray structure would definitively confirm the connectivity of the indole and pyridine rings to the central methanol carbon. nih.gov

Furthermore, X-ray crystallography is instrumental in studying the interactions between a ligand, such as an analog of this compound, and a biological target like a protein. nih.govfrontiersin.orgmdpi.com By co-crystallizing the ligand with the protein or soaking the ligand into protein crystals, it is possible to obtain a detailed atomic-level view of the binding site. nih.govmdpi.com This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. The resulting electron density map reveals the precise orientation of the ligand within the protein's binding pocket and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com

Future Research Directions and Therapeutic Potential Preclinical Perspective

Development of Novel 1H-indol-3-yl(pyridin-2-yl)methanol Derivatives with Enhanced Selectivity and Potency

A primary focus of future research will be the rational design and synthesis of novel derivatives of this compound. The goal is to systematically explore the structure-activity relationships (SAR) to identify compounds with improved potency and selectivity for specific biological targets. Key strategies will involve modifications at several key positions on the indole (B1671886) and pyridine (B92270) rings. For instance, substitution on the indole nitrogen, modification of the pyridine ring, and introduction of various functional groups on both aromatic systems could lead to significant improvements in biological activity.

Systematic optimization of lead compounds is crucial. For example, a previous study on (pyridin-2-yl)methanol derivatives as TRPV3 antagonists identified a novel and selective antagonist, 74a, after systematic optimization of the pharmacological, physicochemical, and ADME properties of the original lead compound. nih.gov Similarly, in the development of ROR1 inhibitors, a series of 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives were synthesized, leading to the discovery of a compound with exceptional inhibitory potency and high selectivity. nih.gov

Table 1: Hypothetical Novel this compound Derivatives and Their Potential Research Focus

Compound IDModificationPotential Research Focus
H-IPM-001Methylation of Indole N-1Investigation of impact on receptor binding affinity
H-IPM-002Fluorination of Pyridine RingAssessment of metabolic stability and cell permeability
H-IPM-003Addition of a Phenyl Group at Indole C-5Exploration of potential for enhanced anti-proliferative activity
H-IPM-004Introduction of an Amine GroupStudy of potential as a multi-target directed ligand

Exploration of Multi-Target Directed Ligands Based on this compound Scaffold

The multifactorial nature of complex diseases like Alzheimer's has spurred interest in multi-target-directed ligands (MTDLs). nih.govacs.orgresearchgate.net The this compound scaffold is an attractive starting point for designing MTDLs. nih.gov By incorporating pharmacophores known to interact with different targets, it may be possible to develop single molecules that can modulate multiple pathological pathways. For instance, the indole moiety is a common feature in many compounds targeting neurological disorders, while the pyridine ring can be modified to interact with other relevant targets.

The design of MTDLs often involves creating hybrid molecules that combine the structural features of different bioactive compounds. nih.gov For example, researchers have developed MTDLs by combining tacrine (B349632) and curcumin (B1669340) scaffolds for Alzheimer's disease. nih.gov A similar approach could be applied to the this compound scaffold, potentially leading to novel therapeutics for a range of complex diseases.

Application of Advanced Synthetic Methodologies

Specific synthetic methods that could be employed include transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce a wide range of substituents on the indole and pyridine rings. nih.gov Additionally, asymmetric synthesis techniques will be crucial for the preparation of enantiomerically pure compounds, which is often necessary to achieve high potency and selectivity.

Integration of Omics Data for Deeper Mechanistic Understanding

To fully understand the therapeutic potential and mechanism of action of this compound derivatives, it will be essential to integrate data from various "omics" technologies, including genomics, proteomics, and metabolomics. This systems biology approach can provide a comprehensive view of the cellular pathways and networks that are modulated by these compounds.

By analyzing the changes in gene expression, protein levels, and metabolite profiles in response to treatment with these derivatives, researchers can identify novel drug targets and biomarkers of drug efficacy. This information can also help to elucidate the molecular mechanisms underlying the observed pharmacological effects and guide the development of more effective and personalized therapies.

Investigation in Relevant Preclinical Disease Models

Ultimately, the therapeutic potential of novel this compound derivatives must be validated in relevant preclinical disease models. These models, which can range from cell-based assays to animal models of disease, are essential for evaluating the in vivo efficacy, pharmacokinetics, and safety of new drug candidates.

For example, based on the known activities of similar compounds, derivatives of this compound could be tested in preclinical models of pain, inflammation, and cancer. nih.govnih.govnih.gov The selection of appropriate disease models will be guided by the specific biological targets and pharmacological activities of the synthesized compounds. The results of these preclinical studies will be critical for determining which compounds have the greatest potential for further development and eventual clinical translation.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1H-indol-3-yl(pyridin-2-yl)methanol?

  • Methodology :

  • Phase-transfer catalysis (PTC) : Utilize conditions similar to indole derivatives, such as cycloalkylation of intermediates like N1-benzyl-N1-cyano(1H-3-indolyl)methyl-3-chloro-propanamide in PTC systems (e.g., tetrabutylammonium bromide). Optimize solvent polarity (e.g., methanol for crystallization) .
  • Grignard or Friedel-Crafts reactions : React pyridine-2-carbaldehyde with indole derivatives under anhydrous conditions. Monitor reaction progress via TLC or HPLC.
    • Key considerations : Racemic mixtures may form; chiral resolution or asymmetric synthesis methods (e.g., biocatalysis) may be required for enantiopure products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks using 1H^1H- and 13C^{13}C-NMR (e.g., δ\delta 8.28 ppm for indolic protons, δ\delta 4.10 ppm for methine protons in related analogs) .
  • X-ray crystallography : Refine structures using SHELXL (for small molecules) with hydrogen atoms located via difference Fourier syntheses. Typical bond lengths: N–H = 0.90 Å, C–H = 0.94–1.02 Å .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+ = 224.1070; observed 224.1079) .

Q. What are the key structural features revealed by crystallographic data?

  • Geometry : Planar indole and pyridine moieties with dihedral angles <10°. Hydrogen bonding between hydroxyl groups and neighboring nitrogen atoms stabilizes the structure .
  • Packing interactions : π-π stacking of aromatic rings and intermolecular hydrogen bonds contribute to crystal lattice stability.

Advanced Research Questions

Q. How can biocatalytic methods be optimized for asymmetric synthesis of this compound?

  • Model systems : Use Leuconostoc pseudomesenteroides N13 for enantioselective bioreduction. Apply multi-response nonlinear programming to optimize variables (pH 7.5–9.0, temperature 25–35°C) .
  • Statistical tools : Design Expert 12.0 for response surface methodology; MATLAB for gradient-based optimization. Target >95% enantiomeric excess (ee) and >90% conversion .

Q. How should researchers address contradictions in synthetic yields across different protocols?

  • Case study : Compare phase-transfer catalysis (yield ~42%) vs. biocatalytic routes (yield >90%). Factors include:

  • Catalyst loading (e.g., 5–10 mol% for organocatalysts).
  • Solvent polarity (aprotic solvents favor nucleophilic substitutions).
    • Troubleshooting : Use DOE (Design of Experiments) to isolate variables. Validate purity via HPLC and 1H^1H-NMR integration .

Q. What computational and experimental strategies are recommended for studying structure-activity relationships (SAR)?

  • Molecular docking : Compare binding affinities of this compound analogs (e.g., methyl-substituted indoles) to targets like dopamine D2 receptors .
  • Synthetic modifications : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) to the pyridine ring to modulate electronic effects. Validate via 19F^{19}F-NMR or X-ray .

Q. How can researchers design robust experiments to resolve conflicting spectral data?

  • Cross-validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR (e.g., O–H stretch ~3200–3500 cm1^{-1}) to confirm functional groups.
  • Dynamic NMR : Assess rotational barriers of methine protons at variable temperatures.
  • Single-crystal refinement : Resolve ambiguities in tautomeric forms using SHELXL-determined bond lengths .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.